molecular formula C19H21N3O3 B11195577 N-[4-(butylamino)-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-7-yl]benzamide

N-[4-(butylamino)-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-7-yl]benzamide

Cat. No.: B11195577
M. Wt: 339.4 g/mol
InChI Key: YLMIJRFAKDZASA-UHFFFAOYSA-N
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Description

N-[4-(BUTYLAMINO)-6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-7-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a furo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BUTYLAMINO)-6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-7-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the furo[3,4-c]pyridine core, followed by the introduction of the butylamino and benzamide groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[4-(BUTYLAMINO)-6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-7-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-(BUTYLAMINO)-6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-7-YL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(BUTYLAMINO)-6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-7-YL]BENZAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo[3,4-c]pyridine derivatives and benzamide analogs. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

N-[4-(BUTYLAMINO)-6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-7-YL]BENZAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for specific interactions that may not be observed in other similar compounds.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[4-(butylamino)-6-methyl-3-oxo-1H-furo[3,4-c]pyridin-7-yl]benzamide

InChI

InChI=1S/C19H21N3O3/c1-3-4-10-20-17-15-14(11-25-19(15)24)16(12(2)21-17)22-18(23)13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

YLMIJRFAKDZASA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C(C2=C1C(=O)OC2)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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